2-Amino-3-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]propanoic acid
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Overview
Description
2-Amino-3-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]propanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 3-aminopropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the amino acid.
Reduction: Reduced forms of the compound.
Substitution: Free amine derivatives after Boc group removal.
Scientific Research Applications
2-Amino-3-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]propanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]propanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid
Uniqueness
2-Amino-3-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]propanoic acid is unique due to its specific structure, which includes a pyrrolidine ring and a Boc-protected amino group. This structure provides stability and reactivity, making it suitable for various synthetic applications. Its ability to undergo selective deprotection under mild conditions further enhances its utility in peptide synthesis and other organic reactions.
Properties
IUPAC Name |
2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-5-4-8(7-14)6-9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRXXZCWZCUJLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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